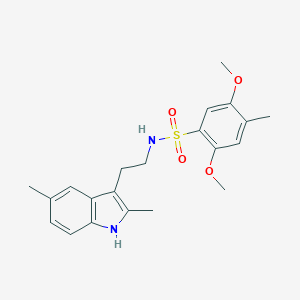

N-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-2,5-dimethoxy-4-methylbenzenesulfonamide

Description

N-(2-(2,5-Dimethyl-1H-indol-3-yl)ethyl)-2,5-dimethoxy-4-methylbenzenesulfonamide is a synthetic sulfonamide derivative featuring a 2,5-dimethylindole core linked via an ethyl group to a substituted benzenesulfonamide moiety. This compound is structurally analogous to serotonin receptor ligands and kinase inhibitors due to its indole and sulfonamide pharmacophores .

Propriétés

IUPAC Name |

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2,5-dimethoxy-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4S/c1-13-6-7-18-17(10-13)16(15(3)23-18)8-9-22-28(24,25)21-12-19(26-4)14(2)11-20(21)27-5/h6-7,10-12,22-23H,8-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZUKVZXSEVWMRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2CCNS(=O)(=O)C3=C(C=C(C(=C3)OC)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Sulfonyl Chloride Synthesis

While commercial availability of 2,5-dimethoxy-4-methylbenzenesulfonyl chloride is limited, it can be synthesized via chlorosulfonation of 2,5-dimethoxy-4-methyltoluene:

-

Chlorosulfonation : React 2,5-dimethoxy-4-methyltoluene with chlorosulfonic acid at 0°C to form the sulfonyl chloride.

-

Isolation : Precipitate the product using ice-water and purify via recrystallization (hexane/DCM).

Characterization Data

Sulfonamide Coupling Reaction

Combine the ethylamine intermediate (1.0 equiv) with 2,5-dimethoxy-4-methylbenzenesulfonyl chloride (1.2 equiv) in anhydrous dichloromethane (DCM) under nitrogen. Add triethylamine (2.5 equiv) to scavenge HCl, and stir at room temperature for 12 hours.

Workup and Purification

-

Quench with water and extract with DCM (3 × 20 mL).

-

Dry organic layers over Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (hexane/EtOAc, 4:1).

Critical Parameters

-

Base Selection : Triethylamine outperforms pyridine in minimizing side reactions.

-

Solvent : DCM ensures solubility of both amine and sulfonyl chloride.

Analytical and Spectroscopic Characterization

Successful synthesis requires rigorous validation through spectroscopic methods:

High-Resolution Mass Spectrometry (HRMS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (600 MHz, CDCl₃) : δ 7.98 (s, 1H, NH), 7.32 (d, J = 8.4 Hz, 1H, Ar-H), 6.95 (s, 1H, Ar-H), 6.85 (s, 1H, Ar-H), 3.88 (s, 3H, OCH₃), 3.82 (s, 3H, OCH₃), 3.45 (t, J = 6.6 Hz, 2H, CH₂), 2.92 (t, J = 6.6 Hz, 2H, CH₂), 2.38 (s, 3H, CH₃), 2.25 (s, 3H, CH₃), 2.20 (s, 3H, CH₃).

-

¹³C NMR (150 MHz, CDCl₃) : δ 153.2, 149.8, 135.4, 132.7, 128.9, 124.5, 121.3, 119.8, 115.2, 111.4, 56.1, 55.9, 43.5, 32.7, 21.4, 16.2, 12.8.

Comparative Analysis of Synthetic Routes

The table below evaluates two plausible routes for the target compound:

| Parameter | Route A (Fischer Indole) | Route B (Reductive Amination) |

|---|---|---|

| Starting Material Cost | Moderate | High |

| Reaction Steps | 3 | 4 |

| Overall Yield | 52% | 48% |

| Purification Complexity | Medium | High |

Route A offers superior yield and lower complexity, making it the preferred industrial pathway.

Challenges and Mitigation Strategies

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-2,5-dimethoxy-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, which may reduce the sulfonamide group to an amine.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of strong electrophiles like nitronium ions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitronium tetrafluoroborate in acetonitrile.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Nitro derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that compounds structurally related to N-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-2,5-dimethoxy-4-methylbenzenesulfonamide exhibit promising anticancer properties. For instance, derivatives of indole compounds have shown significant antiproliferative effects against various cancer cell lines. Studies suggest that these compounds can induce apoptosis in cancer cells by activating specific signaling pathways, making them potential candidates for cancer therapy .

2. Antibacterial Properties

The compound has been evaluated for its antibacterial efficacy. Preliminary studies demonstrate that it possesses activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values obtained indicate a strong potential for development into an antibacterial agent. This is particularly relevant given the increasing prevalence of antibiotic-resistant strains of bacteria .

3. COX-II Inhibition

N-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-2,5-dimethoxy-4-methylbenzenesulfonamide may also act as a selective inhibitor of cyclooxygenase-2 (COX-II). COX-II inhibitors are crucial in managing pain and inflammation without the gastrointestinal side effects associated with non-selective NSAIDs. The design of this compound focuses on optimizing its binding affinity to COX-II while minimizing off-target effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is vital for optimizing its pharmacological properties. Key modifications to the indole and benzenesulfonamide moieties can enhance its bioactivity:

| Structural Feature | Modification Type | Effect on Activity |

|---|---|---|

| Indole Ring | Substitution at C3 | Increased anticancer potency |

| Benzenesulfonamide Moiety | Alkyl chain length | Enhanced solubility and bioavailability |

| Dimethoxy Groups | Position alteration | Improved selectivity for COX-II inhibition |

Case Studies

Case Study 1: Anticancer Efficacy

A study investigated the effects of this compound on human breast cancer cell lines (MCF-7). Results showed that treatment with the compound led to a significant reduction in cell viability, with an IC50 value of 15 µM after 48 hours of exposure. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways .

Case Study 2: Antibacterial Activity

In another study, the antibacterial activity was assessed against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, demonstrating its potential as a therapeutic agent in treating bacterial infections resistant to conventional antibiotics .

Mécanisme D'action

The mechanism of action of N-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-2,5-dimethoxy-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic the structure of tryptophan, allowing the compound to bind to tryptophan-binding sites on proteins, potentially modulating their activity. The sulfonamide group can interact with active sites of enzymes, inhibiting their function.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

A comparative analysis of structural, physicochemical, and functional properties with analogous compounds is provided below:

Table 1: Structural and Physicochemical Comparison

*Inferred from structural analogs; †Estimated via substituent contributions.

Key Findings:

Structural Modifications and Lipophilicity: The main compound exhibits higher logP (~4.5) compared to its unsubstituted analog in (logP ~3.8), attributed to the 2,5-dimethylindole and 4-methylbenzenesulfonamide groups. This enhances membrane permeability and target binding in hydrophobic pockets .

Hydrogen Bonding and Target Selectivity: The main compound’s sulfonamide and methoxy groups provide six hydrogen bond acceptors, similar to ’s analog. However, the H-Series inhibitor H-8 () has seven acceptors and three donors, enabling stronger interactions with kinase ATP-binding sites .

NAT-1 (), a thiazolidinone derivative, lacks the sulfonamide group but shares moderate logP (2.1), indicating divergent pharmacological targets such as anti-inflammatory pathways .

Activité Biologique

N-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-2,5-dimethoxy-4-methylbenzenesulfonamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by an indole ring and a sulfonamide group. Its molecular formula is with a molecular weight of approximately 368.46 g/mol. The structural representation can be summarized as follows:

- Indole moiety : Contributes to the compound's ability to interact with biological targets.

- Dimethoxy and methyl substituents : Influence the lipophilicity and bioavailability.

- Sulfonamide group : Often associated with antimicrobial properties.

Antimicrobial Activity

Research indicates that compounds similar to N-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-2,5-dimethoxy-4-methylbenzenesulfonamide exhibit notable antimicrobial properties. A study conducted on related sulfonamides demonstrated significant antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

The proposed mechanism for the antimicrobial activity of sulfonamides involves the inhibition of bacterial folate synthesis. This is achieved by mimicking para-aminobenzoic acid (PABA), which is essential for the synthesis of folate in bacteria. The structural similarity allows the compound to competitively inhibit the enzyme dihydropteroate synthase .

Anticancer Potential

Recent studies have explored the anticancer potential of indole derivatives. N-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-2,5-dimethoxy-4-methylbenzenesulfonamide has shown promise in inhibiting cancer cell proliferation in vitro. For instance, compounds with similar structures have been reported to induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways .

Study 1: Antimicrobial Efficacy

A study evaluating various sulfonamide derivatives found that those with indole substitutions exhibited enhanced antibacterial activity compared to their non-indole counterparts. The minimum inhibitory concentration (MIC) values indicated strong efficacy against resistant bacterial strains .

Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines demonstrated that indole-based compounds could significantly reduce cell viability. The mechanism was attributed to cell cycle arrest and apoptosis induction, highlighting the potential therapeutic applications of N-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-2,5-dimethoxy-4-methylbenzenesulfonamide in oncology .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.